FTT5 LLNs

mRNA delivery lipid nanoparticles liver targeting

FTT5 LLNs are the lead material from a functionalized TT library, offering a 2-fold increase in hepatic mRNA delivery potency over TT3. Validated for long therapeutic mRNAs (hFVIII ~4.5 kb, base editor ~5.5 kb) and in vivo PCSK9 editing at low doses. This ionizable lipid enables aptamer-functionalized tumor-targeted delivery (SCORT) and benefits from a scalable, chromatography-free synthesis. Procure FTT5 for programs requiring reliable delivery of large nucleic acid payloads to the liver.

Molecular Formula C120H222N6O15
Molecular Weight 1989.1 g/mol
Cat. No. B12384500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTT5 LLNs
Molecular FormulaC120H222N6O15
Molecular Weight1989.1 g/mol
Structural Identifiers
SMILESCCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC
InChIInChI=1S/C120H222N6O15/c1-13-25-55-76-106(19-7)136-112(127)82-61-43-31-37-49-67-91-124(92-68-50-38-32-44-62-83-113(128)137-107(20-8)77-56-26-14-2)97-73-88-121-118(133)103-100-104(119(134)122-89-74-98-125(93-69-51-39-33-45-63-84-114(129)138-108(21-9)78-57-27-15-3)94-70-52-40-34-46-64-85-115(130)139-109(22-10)79-58-28-16-4)102-105(101-103)120(135)123-90-75-99-126(95-71-53-41-35-47-65-86-116(131)140-110(23-11)80-59-29-17-5)96-72-54-42-36-48-66-87-117(132)141-111(24-12)81-60-30-18-6/h100-102,106-111H,13-99H2,1-12H3,(H,121,133)(H,122,134)(H,123,135)
InChIKeyZHSXZXHOSOJDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FTT5 LLNs Ionizable Lipid for LNP Formulation: Procurement Specification Guide


FTT5 LLNs (CAS 2803606-43-9; ionizable lipid CAS 2328129-27-5) are functionalized lipid-like nanoparticles derived from the TT3 lipid scaffold, with molecular formula C120H222N6O15 and molecular weight 1989.08 g/mol [1]. FTT5 is an ionizable cationic lipid engineered for formulation into lipid nanoparticles (LNPs) to enable efficient systemic delivery of long mRNA payloads in vivo . The compound was identified through systematic screening of a functionalized TT derivative (FTT) library as the lead material for delivering large therapeutic mRNAs exceeding 4 kb in length [2].

Why FTT5 LLNs Cannot Be Replaced by Generic TT3 or Other Ionizable Lipids in Long mRNA Delivery


Substituting FTT5 with its parent compound TT3 or clinically approved ionizable lipids such as SM-102 and ALC-0315 introduces measurable performance deficits in liver-targeted mRNA delivery. FTT5 is an analog of TT3 with structural modifications that confer a two-fold increase in hepatic mRNA delivery potency . While SM-102 and ALC-0315 have demonstrated efficacy in COVID-19 vaccine applications, these lipids were not optimized for delivering long mRNA payloads (>4 kb), a capability for which FTT5 was specifically identified as the lead material after systematic library screening [1]. The functionalization strategy employed in FTT5 enhances encapsulation and delivery of large nucleic acid cargos, a property not guaranteed by alternative ionizable lipids .

Quantitative Differentiation Evidence for FTT5 LLNs Versus Closest Comparators


Two-Fold Higher Hepatic mRNA Delivery Potency of FTT5 LNP Versus TT3 LNP

FTT5 lipid nanoparticles (LNPs) demonstrated two-fold higher potency in mRNA delivery efficiency to the liver compared to TT3 LNPs, establishing FTT5 as a structurally optimized analog with superior in vivo performance .

mRNA delivery lipid nanoparticles liver targeting ionizable lipid

Efficient Delivery of Long 4.5 kb hFVIII mRNA and Therapeutic Protein Expression in Hemophilia A Mice

FTT5 LNPs efficiently delivered human factor VIII (hFVIII) mRNA of approximately 4.5 kb length, achieving expression of hFVIII protein in hemophilia A mice in vivo [1]. While clinically approved lipids such as SM-102 and ALC-0315 are validated for shorter vaccine mRNAs, FTT5 was specifically identified as the lead material from a systematic screen for delivering long mRNAs exceeding 4 kb .

hemophilia A factor VIII long mRNA delivery protein replacement therapy

High Percentage In Vivo Base Editing of PCSK9 at Low Dose Using 5.5 kb Base Editor mRNA

FTT5 LLNs demonstrated high percentage of base editing on PCSK9 in vivo at a low dose of base editor mRNA (~5.5 kb) and single guide RNA, achieving genome editing outcomes with a payload substantially larger than standard Cas9 mRNA [1]. No comparable in vivo base editing data using 5.5 kb mRNA payloads are available for TT3, SM-102, or ALC-0315 in the published literature, positioning FTT5 as a uniquely validated vehicle for large base editor mRNA delivery [2].

base editing PCSK9 genome editing CRISPR long mRNA

Preferential Hepatic Accumulation and Enhanced Luminescence in Hep3B Cells

LLNs incorporating FTT5 and an mRNA reporter enhanced luminescence in Hep3B human hepatoma cells and preferentially accumulated in the liver of mice following systemic administration . This hepatic tropism profile supports targeted delivery to liver parenchyma, distinguishing FTT5 from ionizable lipids that may exhibit broader or less predictable biodistribution patterns [1].

biodistribution liver targeting hepatocyte delivery in vitro transfection

Recommended Research and Industrial Application Scenarios for FTT5 LLNs


Development of mRNA Therapeutics for Hemophilia A and Other Protein Replacement Indications

FTT5 LLNs are validated for systemic delivery of human factor VIII (hFVIII) mRNA (~4.5 kb) in hemophilia A mouse models, demonstrating functional hFVIII protein expression in vivo [1]. This established capability supports formulation development for protein replacement therapies requiring long mRNA payloads that exceed the validated range of conventional ionizable lipids. Procurement of FTT5 is indicated for preclinical programs targeting hemophilia A, hemophilia B, and other genetic deficiencies where large therapeutic mRNAs must be delivered to the liver [2].

Liver-Targeted Base Editing and Genome Editing Applications

FTT5 LLNs have demonstrated high percentage base editing of PCSK9 in vivo at low doses of base editor mRNA (~5.5 kb) and sgRNA [1]. This validation supports use of FTT5 in genome editing programs requiring co-delivery of large base editor or prime editor mRNA constructs with guide RNAs. The two-fold potency advantage over TT3 LNP enables dose-sparing strategies, while the demonstrated liver accumulation profile aligns with hepatic gene editing targets including PCSK9, ANGPTL3, and other metabolically relevant loci [2].

Functionalization for Targeted Delivery to Metastatic Prostate Cancer Cells in Liver

FTT5 LLNs have been functionalized with prostate cancer-specific E3 aptamer (FTT5 LNP-E3) to construct SCORT nanoparticles that enable preferential delivery of mRNAs to metastatic castration-resistant prostate cancer (CRPC) cells in the liver, while sparing normal surrounding liver tissue [1]. This application demonstrates the versatility of the FTT5 platform for targeted delivery beyond passive hepatic accumulation. Procurement of FTT5 is indicated for programs requiring aptamer- or ligand-functionalized LNPs for cell-type-specific mRNA delivery within the liver microenvironment [2].

Sustainable and Scalable Synthesis of Ionizable Lipids for mRNA Vaccine Development

FTT5 has been synthesized alongside ALC-0315 and SM-102 using a fatty aldehyde bisulfite adduct purification strategy that eliminates chromatographic purification of aldehyde intermediates, enabling more sustainable and scalable access to these critical ionizable lipids [1]. This synthetic route validation supports procurement of FTT5 for programs requiring reliable, scalable lipid supply for formulation development and manufacturing process optimization. The established synthesis pathway de-risks supply chain considerations for long-term mRNA therapeutic programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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